Vinclozolin

Description

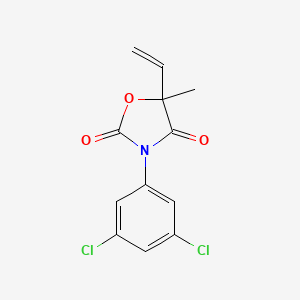

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione is a member of the class of oxazolidinones that is 5-ethenyl-5-methyl-2,4-oxazolidinedione in which the imide hydrogen is replaced by a 3,5-dichlorophenyl group. It is a dicarboximide, a dichlorobenzene, an oxazolidinone and an olefinic compound.

This compound can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to The Environmental Protection Agency (EPA).

This compound (trade names: Ronilan, Curalan, Vorlan, Touche) is a common dicarboximide fungicide used to control diseases, such as blights, rots and molds in vineyards, and on fruits and vegetables such as raspberries, lettuce, kiwi, snap beans, and onions. It is also used on turf on golf courses. Two common fungi that this compound is used to protect crops against are botrytis cinerea and sclerotinia scleotiorun. First registered in 1981, this compound is widely used but its overall application has declined. As a pesticide, this compound is regulated by the United States Environmental Protection Agency (U.S. EPA). It has gone through a series of tests and regulations in order to evaluate the risks and hazards to the environment and animals. Among the research, a main finding is that this compound has been shown to be an endocrine disruptor with antiandrogenic effects.

Propriétés

IUPAC Name |

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCWZHGZWWDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Record name | VINCLOZOLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022361 | |

| Record name | Vinclozolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide., Colorless solid; Technical product: White solid; [HSDB] | |

| Record name | VINCLOZOLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinclozolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 131 °C at 0.05 mm Hg | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

White solid. MP 106-109 °C. Solubility in toluene 10.9; acetone33.4, methanol 1.54 (mg/L, 20 °C) (technical), In water, 2.6 mg/L at 20 °C, In acetone = 435; benzene = 146; chloroform = 319; ethyl acetate = 253 (g/kg), In methanol 1.54, acetone 33.4, ethyl acetate 23.3, n-heptane 0.45, toluene 10.9, dichloromethane 47.5 (all in g/100 mL at 20 °C). | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 g/cu cm | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000012 [mmHg], 1.2X10-7 mm Hg at 20 °C | |

| Record name | Vinclozolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystalline solid, Colorless to white crystalline solid | |

CAS No. |

50471-44-8 | |

| Record name | VINCLOZOLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinclozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50471-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinclozolin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050471448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinclozolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3,5-dichlorophenyl-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCLOZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ258EZN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108 °C | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vinclozolin's Interference with Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the dicarboximide fungicide vinclozolin and its metabolites disrupt androgen receptor (AR) signaling. The content herein is intended for an audience with a strong background in endocrinology, molecular biology, and toxicology.

Executive Summary

This compound is a well-documented endocrine disruptor that primarily exerts its anti-androgenic effects through the competitive antagonism of the androgen receptor by its metabolites. While this compound itself demonstrates weak affinity for the AR, its more persistent metabolites, M1 and M2, are potent competitors of endogenous androgens.[1][2] This antagonism disrupts the normal downstream signaling cascade, leading to altered gene expression and a range of physiological abnormalities, particularly in the male reproductive system.[3][4][5] This guide will dissect the intricate steps of this mechanism, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the involved pathways.

Mechanism of Action: A Step-by-Step Disruption

The canonical androgen signaling pathway is a tightly regulated process essential for the development and maintenance of male characteristics. This compound's metabolites directly interfere with this pathway at a critical juncture: ligand binding.

Competitive Binding to the Androgen Receptor

The primary mechanism of this compound's anti-androgenic activity is the competitive binding of its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), to the ligand-binding domain (LBD) of the androgen receptor.[1][2] this compound itself is a weak competitor, but M1 and M2 exhibit significantly higher affinities.[1] This competition with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is the initiating event of endocrine disruption.

Inhibition of Androgen-Induced Transcriptional Activation

Upon binding to the AR, natural androgens induce a conformational change that facilitates the dissociation of heat shock proteins, dimerization, and subsequent translocation of the AR complex to the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.

The binding of this compound's metabolites, M1 and M2, to the AR leads to an altered receptor conformation that is inefficient at activating gene expression.[4][6] While these metabolites can promote the nuclear translocation of the AR, the resulting complex is impaired in its ability to effectively bind to AREs and recruit the necessary co-regulatory proteins for transcriptional activation.[6][7] Specifically, in the presence of DHT, the M2 metabolite inhibits the binding of the androgen-AR complex to AREs.[6][7]

Altered Subcellular Distribution of the Androgen Receptor

Studies have demonstrated that exposure to this compound alters the subcellular distribution of the androgen receptor.[2][4] Treatment with this compound leads to a decrease in the amount of AR bound to DNA (the active, high-salt fraction) and a corresponding increase in the inactive, non-DNA-bound fraction of the receptor.[2] This shift in distribution further contributes to the overall reduction in androgen-dependent gene expression.

Partial Agonist Activity in the Absence of Androgens

Interestingly, under conditions of androgen absence, high concentrations of the M2 metabolite have been shown to exhibit partial agonist activity.[6][8] In this scenario, M2 can promote the binding of the AR to AREs and weakly activate the transcription of androgen-responsive genes.[6] This dual antagonist/partial agonist activity highlights the complex nature of this compound's interaction with the AR.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and its metabolites with the androgen receptor.

Table 1: Competitive Binding Affinity for the Androgen Receptor

| Compound | Ki (μM) | Potency Relative to this compound |

| This compound | > 700[1] | - |

| Metabolite M1 | 92[1] | ~7.6x stronger than this compound |

| Metabolite M2 | 9.7[1] | ~72x stronger than this compound |

Ki (inhibition constant) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Inhibitory Potency

| Compound | Relative Potency |

| Metabolite M2 | 50-fold more potent inhibitor than M1[6][7] |

| Metabolite M2 | Only 2-fold less potent than hydroxyflutamide[6][7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound on androgen receptors.

Androgen Receptor Binding Assay

This assay is designed to determine the ability of a test compound to compete with a known androgen for binding to the AR.

Principle: A competitive binding assay measures the displacement of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) from the AR by a test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

-

Rat prostate cytosol (as a source of AR) or recombinant AR[9][10]

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Unlabeled androgen (for determining non-specific binding)

-

Test compound (this compound and its metabolites)

-

Assay buffer

-

Hydroxyapatite (B223615) slurry or other method for separating bound and free ligand

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the unlabeled androgen in the assay buffer.

-

Incubation: In a multi-well plate, combine the AR preparation, the radiolabeled androgen, and either the assay buffer (total binding), excess unlabeled androgen (non-specific binding), or the test compound. Incubate to allow binding to reach equilibrium.

-

Separation: Add hydroxyapatite slurry to each well to bind the AR-ligand complexes. Centrifuge the plate to pellet the hydroxyapatite.

-

Washing: Wash the pellets to remove unbound radioligand.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log of the test compound concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay is used to assess the functional consequence of AR binding, specifically the ability of a compound to induce or inhibit AR-mediated gene transcription.[11][12]

Principle: Cells are engineered to express the AR and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an ARE-containing promoter.[13][14] Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified. Antagonists will inhibit this agonist-induced expression.

Materials:

-

A suitable cell line (e.g., PC-3, CHO, or HeLa)

-

Expression vector for the human or rat AR

-

Reporter plasmid containing an ARE-driven reporter gene (e.g., pGL3-ARE-luciferase)

-

Transfection reagent

-

Cell culture medium

-

Androgen agonist (e.g., DHT)

-

Test compound (this compound and its metabolites)

-

Lysis buffer

-

Luciferase assay substrate

Procedure:

-

Transfection: Co-transfect the cells with the AR expression vector and the reporter plasmid.

-

Treatment: After allowing for protein expression, treat the cells with the androgen agonist in the presence or absence of various concentrations of the test compound.

-

Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the reporter protein.

-

Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the log of the test compound concentration to determine the IC50 for antagonists or the EC50 for agonists.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.

Caption: Normal androgen receptor signaling pathway.

Caption: Disruption of AR signaling by this compound.

Caption: Workflow for an AR binding assay.

Conclusion

The anti-androgenic activity of this compound is unequivocally mediated by its metabolites, M1 and M2, which act as competitive antagonists of the androgen receptor. By binding to the AR, these metabolites disrupt the normal conformational changes required for efficient DNA binding and transcriptional activation, leading to a decrease in the expression of androgen-dependent genes. This detailed understanding of the molecular mechanism is crucial for assessing the risks associated with this compound exposure and for the development of screening assays to identify other potential endocrine disruptors with similar modes of action. The experimental protocols and data presented in this guide provide a solid foundation for further research in this critical area of toxicology and drug development.

References

- 1. Environmental hormone disruptors: evidence that this compound developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripubertal exposure to the antiandrogenic fungicide, this compound, delays puberty, inhibits the development of androgen-dependent tissues, and alters androgen receptor function in the male rat - ProQuest [proquest.com]

- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound and p,p'-DDE alter androgen-dependent gene expression: in vivo confirmation of an androgen receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen receptor antagonist versus agonist activities of the fungicide this compound relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Steroid receptor profiling of this compound and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. caymanchem.com [caymanchem.com]

Endocrine Disrupting Properties of Vinclozolin Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine-disrupting properties of the fungicide Vinclozolin and its primary metabolites. This compound, a dicarboximide fungicide, is known to interfere with the endocrine system, primarily by acting as an antagonist to the androgen receptor (AR). Its metabolites, particularly M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are considered the active agents responsible for its antiandrogenic effects.[1][2][3][4][5] This guide delves into the molecular mechanisms of action, presents quantitative data from key experimental assays, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Mechanism of Action: Androgen Receptor Antagonism and Beyond

The primary endocrine-disrupting mechanism of this compound metabolites is their ability to act as competitive antagonists of the androgen receptor.[2][3] Both M1 and M2 bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This competitive inhibition blocks the conformational changes in the AR that are necessary for its subsequent translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and the recruitment of coactivators, ultimately leading to the inhibition of androgen-dependent gene transcription.[1][6]

Studies have shown that M2 is a significantly more potent AR antagonist than M1.[1] While the parent compound, this compound, exhibits weak affinity for the AR, its in vivo effects are primarily attributed to its rapid metabolism to M1 and M2.[2]

Beyond androgen receptor antagonism, research suggests that this compound and its metabolites may interact with other steroid hormone receptors, including the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where they generally exhibit antagonistic activity.[7] Furthermore, some studies indicate that these compounds may act as weak agonists for estrogen receptors (ERα and ERβ).[7]

This compound has also been shown to affect steroidogenesis, the metabolic pathway that produces steroid hormones. In vitro studies using the H295R human adrenocortical carcinoma cell line have demonstrated that this compound can decrease the production of testosterone while simultaneously increasing the production of estradiol (B170435).[8][9]

Quantitative Data on Endocrine Disrupting Activities

The following tables summarize the quantitative data on the endocrine-disrupting properties of this compound and its metabolites from various in vitro assays.

Table 1: Androgen Receptor Binding Affinity

| Compound | Assay Type | Species/Cell Line | Endpoint | Value (µM) | Reference |

| This compound | Competitive Binding | Rat Prostate Cytosol | Ki | > 700 | [2] |

| Metabolite M1 | Competitive Binding | Rat Prostate Cytosol | Ki | 92 | [2] |

| Metabolite M2 | Competitive Binding | Rat Prostate Cytosol | Ki | 9.7 | [2] |

Table 2: Antiandrogenic Activity in Reporter Gene Assays

| Compound | Assay Type | Cell Line | Endpoint | Value | Reference |

| This compound | AR-Mediated Reporter Gene Assay | Yeast | Antiandrogenic Activity | Observed at ≥ 10⁻⁶ M | [10] |

| Metabolite M2 | AR-Mediated Reporter Gene Assay | Not Specified | Relative Potency | 50-fold more potent inhibitor than M1 | [1] |

Table 3: Effects on Steroid Hormone Production in H295R Cells

| Compound | Hormone Measured | Effect | Lowest Observed Effect Concentration (LOEC) | Maximum Fold Change | Reference |

| This compound | Testosterone | Decrease | - | - | [8] |

| This compound | Estradiol | Increase | 10 µM | 1.99 | [11] |

| This compound | Progesterone | Decrease | - | - | [8] |

| This compound | 17α-OH-progesterone | Decrease | - | - | [11] |

| This compound | Androstenedione | Decrease | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the endocrine-disrupting properties of this compound and its metabolites.

Competitive Androgen Receptor Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Unlabeled R1881 (for standard curve)

-

Test compounds (this compound, M1, M2)

-

Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled R1881 in the assay buffer. The radiolabeled ligand is diluted to a final concentration at or below its Kd.

-

Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Radioligand and AR-containing cytosol.

-

Non-specific Binding: Radioligand, AR-containing cytosol, and a saturating concentration of unlabeled R1881.

-

Competitive Binding: Radioligand, AR-containing cytosol, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each well to bind the receptor-ligand complexes. Incubate on ice with intermittent shaking. Centrifuge the plate to pellet the HAP.

-

Washing: Aspirate the supernatant and wash the HAP pellets with cold assay buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation (Reporter Gene) Assay

Objective: To measure the ability of a test compound to induce or inhibit androgen receptor-mediated gene expression.

Materials:

-

A mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).

-

Cell culture medium and supplements.

-

Test compounds (this compound, M1, M2).

-

A reference androgen (e.g., DHT).

-

A reference antiandrogen (e.g., hydroxyflutamide).

-

Lysis buffer.

-

Luciferase substrate.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment:

-

Agonist Mode: Treat the cells with serial dilutions of the test compound.

-

Antagonist Mode: Treat the cells with a fixed concentration of a reference androgen (e.g., DHT) in the presence of serial dilutions of the test compound.

-

-

Incubation: Incubate the plate for 24-48 hours to allow for gene expression.

-

Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular contents, including the reporter enzyme.

-

Detection: Add the luciferase substrate to each well and measure the luminescence using a luminometer.

-

Data Analysis:

-

Agonist Mode: Plot the luminescence against the logarithm of the test compound concentration to determine the EC50 value (the concentration that induces a half-maximal response).

-

Antagonist Mode: Plot the percentage of inhibition of the androgen-induced response against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes a half-maximal inhibition).

-

H295R Steroidogenesis Assay (Following OECD TG 456)

Objective: To assess the effect of a test chemical on the production of testosterone and estradiol in a human adrenocortical carcinoma cell line.

Materials:

-

H295R human adrenocortical carcinoma cell line.

-

Cell culture medium and supplements.

-

Test compounds (this compound).

-

Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) as an inhibitor).

-

Solvent control (e.g., DMSO).

-

24-well cell culture plates.

-

ELISA kits or LC-MS/MS for hormone quantification.

-

Reagents for assessing cell viability (e.g., MTT assay).

Procedure:

-

Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.

-

Exposure: Replace the medium with fresh medium containing seven different concentrations of the test chemical, a solvent control, and positive controls, each in at least triplicate.

-

Incubation: Incubate the cells for 48 hours.

-

Sample Collection: At the end of the exposure period, collect the cell culture medium for hormone analysis.

-

Cell Viability Assessment: Measure cell viability in each well using a suitable method (e.g., MTT assay).

-

Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.

-

Data Analysis: Normalize the hormone concentrations to the solvent control. Analyze the data for statistically significant changes in hormone production at each concentration of the test chemical. Determine the Lowest Observed Effect Concentration (LOEC) for both testosterone and estradiol.

Visualizing Pathways and Protocols

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Caption: Antagonistic Action of this compound Metabolites on Androgen Receptor Signaling.

Caption: Workflow for Competitive Androgen Receptor Binding Assay.

Caption: Workflow for Androgen Receptor Reporter Gene Assay.

Caption: Workflow for H295R Steroidogenesis Assay (OECD TG 456).

References

- 1. Androgen receptor antagonist versus agonist activities of the fungicide this compound relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental hormone disruptors: evidence that this compound developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the anti-androgenic endocrine disruptor this compound on embryonic testis cord formation and postnatal testis development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of the anti-androgenic fungicide this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steroid receptor profiling of this compound and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production (Journal Article) | ETDEWEB [osti.gov]

- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of antiandrogenic activities of this compound and D,L-camphorquinone in androgen receptor gene transcription assay in vitro and mouse in utero exposure assay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - CoOccurrence - this compound - Testosterone [biokb.lcsb.uni.lu]

Vinclozolin Exposure and Its Impact on Male Reproductive Development: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinclozolin, a dicarboximide fungicide, is a well-documented endocrine-disrupting chemical (EDC) with significant anti-androgenic properties.[1][2][3][4][5] Its impact on male reproductive development has been the subject of extensive research, revealing a range of detrimental effects from direct exposure and, alarmingly, across subsequent generations through epigenetic mechanisms.[6][7][8] This technical guide provides a comprehensive overview of the effects of this compound exposure on male reproductive development, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing associated biological pathways and workflows. The primary audience for this document includes researchers in toxicology and reproductive biology, as well as professionals in drug development who require a thorough understanding of androgen receptor antagonism and its consequences.

Mechanism of Action: Androgen Receptor Antagonism

This compound itself is a weak antagonist of the androgen receptor (AR).[9] However, its metabolites, primarily M1 and M2, are potent competitive antagonists of the AR, binding to the receptor and inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[9][10][11][12] This antagonism disrupts the normal signaling cascade required for the development and function of male reproductive tissues.[12][13] The binding of this compound's metabolites to the AR prevents the receptor from effectively binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes crucial for male sexual differentiation and reproductive function.[11][12]

Signaling Pathway of this compound's Anti-Androgenic Action

Caption: this compound's anti-androgenic mechanism of action.

Quantitative Effects of this compound Exposure

In utero and perinatal exposure to this compound has been shown to induce a variety of dose-dependent effects on male reproductive parameters in animal models, primarily rats and mice. These effects can be observed in the directly exposed F1 generation and can persist in subsequent generations (F2-F4) through epigenetic inheritance.[6][14]

Table 1: Effects of In Utero this compound Exposure on Male Rat Reproductive Parameters (F1 Generation)

| Parameter | Dose (mg/kg/day) | Exposure Period | Observation | Reference |

| Anogenital Distance (AGD) | ≥ 3.125 | GD14 - PND3 | Significantly reduced | [15][16] |

| Ventral Prostate Weight | ≥ 6.25 | GD14 - PND3 | Significantly reduced in 1-year-old offspring | [15][16] |

| Nipple Retention | ≥ 3.125 | GD14 - PND3 | Increased incidence of permanent nipples | [15][16] |

| Sperm Motility | 100 | E8 - E14 | Significantly lower in adult (P60) males | [1] |

| Sperm Number | 50 and 100 | GD14 - PND3 | Reduced ejaculated sperm numbers | [15] |

| Elongated Spermatid Number | Not specified | In utero | Reduced by 40% | [17] |

| Testicular Germ Cell Apoptosis | 100 | E8 - E14 | Significantly higher in pubertal (P20) and adult (P60) males | [1] |

| Testicular Germ Cell Apoptosis | Not specified | In utero | 3-fold increase | [17][18] |

| Serum Testosterone | 50 and 100 | GD14-21 | Dose-dependently reduced in fetuses | [19] |

GD: Gestational Day; PND: Postnatal Day; E: Embryonic Day; P: Postnatal Day

Table 2: Transgenerational Effects of this compound on Male Rat Reproductive Parameters (F1-F4 Generations)

| Parameter | Dose (mg/kg/day) to F0 Dam | Exposure Period of F0 Dam | Generations Affected | Observation | Reference |

| Testicular Spermatid Number | 100 | E8 - E14 | F1-F4 | Significantly reduced | [6][20] |

| Epididymal Sperm Number | 100 | E8 - E14 | F1-F4 | Significantly reduced | [6][20] |

| Epididymal Sperm Motility | 100 | E8 - E14 | F1-F4 | Significantly reduced | [6][20] |

| Spermatogenic Cell Apoptosis | 100 | E8 - E14 | F1-F4 | Significantly increased | [6][20] |

| Male Infertility | 100 | E8 - E14 | F1-F4 | Increased incidence | [8] |

| Prostate Disease | 100 | E8 - E14 | F1-F4 | Increased incidence in aging males | [8][21] |

| Kidney Disease | 100 | E8 - E14 | F1-F4 | Increased incidence in aging males | [8][21] |

| Tumor Development | 100 | E8 - E14 | F1-F4 | Increased frequency in aging males | [8][21] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound's effects on male reproductive development.

In Utero Exposure Studies in Rats

-

Animal Model: Pregnant Sprague-Dawley or Long-Evans rats are commonly used.[6][14][15][16]

-

Dosing Regimen: this compound is typically dissolved in a vehicle like corn oil and administered to pregnant dams via oral gavage.[15][16] Doses have ranged from as low as 3.125 mg/kg/day to 100 mg/kg/day.[14][15][16]

-

Exposure Window: A critical window for inducing reproductive malformations is during the period of sexual differentiation, from gestational day (GD) 14 to postnatal day (PND) 3.[15][16][18][22] For transgenerational effects, exposure during embryonic days (E) 8 to 14, the time of gonadal sex determination, is critical.[1][6][14]

-

Endpoints Measured:

-

Anogenital distance (AGD): Measured in male pups shortly after birth as an indicator of androgen action during fetal development.[15][16]

-

Nipple retention: The number of nipples present on male offspring is counted in adulthood, as their development is normally suppressed by androgens.[15][16]

-

Organ weights: Testes, epididymides, and accessory sex glands (e.g., ventral prostate, seminal vesicles) are weighed in adult offspring.[4][15][16]

-

Sperm parameters: Epididymal sperm is collected to assess sperm count, motility, and morphology.[1][4][6][14]

-

Histopathology: Testes and other reproductive tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for abnormalities such as germ cell apoptosis, atrophic tubules, and granulomas.[1][21]

-

Hormone levels: Serum or intratesticular testosterone levels can be measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[19][23][24]

-

Transgenerational Inheritance Studies

These studies are designed to assess whether the effects of this compound exposure are passed down to subsequent generations that were not directly exposed.

-

Experimental Workflow:

Caption: Experimental workflow for transgenerational studies.

-

Breeding Scheme: An F0 pregnant female is exposed to this compound. The resulting F1 offspring are bred to generate the F2 generation. F2 animals are then bred to produce the F3 generation, and so on. Importantly, only the F0 generation is exposed to the chemical.[6][14][21]

-

Epigenetic Analysis: To investigate the mechanism of transgenerational inheritance, the epigenome of the germline (sperm) is analyzed. This often involves techniques like bisulfite sequencing to assess DNA methylation patterns on specific genes or genome-wide.[25][26]

Signaling Pathways and Cellular Effects

This compound's disruption of androgen signaling leads to a cascade of effects at the cellular and tissue levels, particularly within the developing testis.

Disruption of Testis Development

During embryonic development, androgens are critical for the proper formation of testicular structures. This compound exposure during this period can interfere with testicular cord formation and alter the development of Sertoli and Leydig cells.[1][19] In vitro studies have shown that this compound can directly impair testicular cord formation in cultured embryonic gonads.[1] Gestational exposure in rats has been shown to down-regulate the expression of key genes involved in testis development and steroidogenesis, including Nr5a1, Sox9, Lhcgr, Cyp11a1, Hsd3b1, and Hsd17b3.[19]

Induction of Germ Cell Apoptosis

A consistent finding across numerous studies is the increase in apoptotic germ cells in the testes of this compound-exposed males.[1][4][6][17][18] This increased cell death contributes to the observed reduction in sperm count and testicular atrophy. The apoptosis is often stage-specific within the seminiferous tubules.[6]

Epigenetic Reprogramming of the Germline

The transgenerational effects of this compound are believed to be mediated by epigenetic alterations in the male germline.[7][8][26] Exposure during embryonic sex determination, a period of active epigenetic programming in germ cells, can lead to heritable changes in DNA methylation patterns.[25][26] These altered methylation patterns in the sperm can then be passed on to subsequent generations, leading to the inheritance of disease susceptibility.[26] Studies have identified differential DNA methylation regions in the sperm of males from this compound lineages, providing a molecular basis for the transgenerational phenotype.[26]

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's direct and transgenerational effects.

Conclusion and Implications for Research and Drug Development

The extensive body of research on this compound clearly demonstrates its potent anti-androgenic activity and its profound impact on male reproductive development. For researchers, this compound serves as a model compound for studying the effects of endocrine disruption, particularly the mechanisms of androgen receptor antagonism and epigenetic transgenerational inheritance.

For professionals in drug development, the case of this compound underscores the critical importance of evaluating the potential for androgen receptor antagonism in new chemical entities. The dose-response relationships and the specific developmental windows of susceptibility highlighted in this compound research provide valuable insights for designing comprehensive toxicology and safety pharmacology studies. Furthermore, the discovery of transgenerational effects raises important questions about the long-term, multi-generational safety of compounds that interact with the endocrine system, necessitating a forward-thinking approach to preclinical safety assessment. Understanding the molecular and cellular consequences of compounds like this compound is essential for developing safer chemicals and pharmaceuticals and for mitigating the risks of environmental endocrine disruptors.

References

- 1. Effect of the anti-androgenic endocrine disruptor this compound on embryonic testis cord formation and postnatal testis development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. ubibliorum.ubi.pt [ubibliorum.ubi.pt]

- 5. Effects of the endocrine disruptor this compound in male reproduction: a systematic review and meta-analysis† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transgenerational effect of the endocrine disruptor this compound on male spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epigenetic transgenerational effects of endocrine disruptors on male reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epigenetic Transgenerational Effects of Endocrine Disruptors on Male Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Environmental hormone disruptors: evidence that this compound developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [rex.libraries.wsu.edu]

- 15. Environmental antiandrogens: low doses of the fungicide this compound alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound exposure in utero induces postpubertal prostatitis and reduces sperm production via a reversible hormone-regulated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Gestational this compound exposure suppresses fetal testis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transgenerational Effect of the Endocrine Disruptor this compound on Male Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endocrine Disruptor this compound Induced Epigenetic Transgenerational Adult-Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Exposure in Utero Induces Postpubertal Prostatitis and Reduces Sperm Production via a Reversible Hormone-Regulated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of this compound administration on sperm production and testosterone biosynthetic pathway in adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Transgenerational Effects of the Endocrine Disruptor this compound on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Transgenerational effects of the endocrine disruptor this compound on the methylation pattern of imprinted genes in the mouse sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Epigenetic Transgenerational Actions of this compound on Promoter Regions of the Sperm Epigenome | PLOS One [journals.plos.org]

Transgenerational Epigenetic Effects of Vinclozolin Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exposure to the fungicide Vinclozolin during embryonic development has been shown to induce transgenerational epigenetic effects, leading to a range of adult-onset diseases in subsequent generations that were not directly exposed. This phenomenon, primarily transmitted through the male germline, involves alterations in epigenetic marks, such as DNA methylation and small non-coding RNAs, which are passed down to progeny. This guide provides an in-depth overview of the core findings, experimental methodologies, and molecular pathways implicated in the transgenerational epigenetic inheritance of this compound-induced pathology. The data presented herein is crucial for understanding the long-term health consequences of environmental exposures and for the development of novel therapeutic and diagnostic strategies.

Introduction

This compound, a dicarboximide fungicide, acts as an androgen receptor antagonist.[1] While its primary mode of action involves disrupting endocrine signaling in directly exposed individuals, a growing body of evidence demonstrates that transient exposure of a gestating female (F0 generation) during a critical window of gonadal sex determination can lead to heritable phenotypic changes in subsequent generations (F1-F4).[2][3] These transgenerational effects are not due to changes in the DNA sequence but are mediated by epigenetic modifications that are stably transmitted through the germline.[2] This guide will detail the key experimental findings, methodologies, and molecular mechanisms underlying the transgenerational epigenetic effects of this compound exposure.

Transgenerational Disease Phenotypes

Exposure of F0 gestating rats to this compound has been shown to increase the incidence of a variety of adult-onset diseases in both male and female offspring across multiple generations.[4] The primary disease phenotypes observed are summarized in the tables below.

Male Disease Incidence

A transient embryonic exposure of F0 gestating females to this compound (100 mg/kg/day from embryonic day 8 to 14) results in a significant increase in the incidence of several pathologies in adult male offspring from F1 to F4 generations.[4][5]

| Disease/Abnormality | F1 Generation (%) | F2 Generation (%) | F3 Generation (%) | F4 Generation (%) | Control (%) |

| Prostate Disease | ~50 | ~55 | ~50 | ~50 | <10 |

| Kidney Disease | ~35 | ~40 | ~35 | ~35 | <10 |

| Testis Abnormalities | ~30 | ~30 | ~30 | ~30 | <5 |

| Tumor Development | ~15 | ~20 | ~15 | ~15 | 0 |

| Immune System Abnormalities | ~25 | ~30 | ~25 | ~25 | <5 |

Table 1: Incidence of adult-onset diseases in F1-F4 generation male rats following ancestral this compound exposure. Data compiled from multiple studies.[4][5]

Female Disease Incidence

Female offspring also exhibit a transgenerational disease phenotype, including pregnancy abnormalities and an increased incidence of tumors and kidney disease.[6][7]

| Disease/Abnormality | F1-F3 Generations (%) | Control (%) |

| Pregnancy Abnormalities (uterine hemorrhage/anemia) | 8.6 | 0 |

| Tumor Development | 6.5 | 2 |

| Kidney Disease (glomerular abnormalities) | 67 (F2 & F3) | 18 |

Table 2: Incidence of adult-onset diseases in F1-F3 generation female rats following ancestral this compound exposure.[6][8]

Experimental Protocols

The following section outlines the key experimental methodologies for studying the transgenerational epigenetic effects of this compound.

Animal Model and this compound Exposure

The most commonly used animal model is the Sprague Dawley rat.[9]

Protocol:

-

Animal Housing: House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Time-Mating: Mate female Sprague Dawley rats and identify day 0 of gestation by the presence of a sperm-positive vaginal smear.

-

This compound Administration: Prepare a solution of this compound (100 mg/kg body weight/day) in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and sesame oil.[9]

-

Exposure Window: Administer the this compound solution via intraperitoneal injection to the gestating F0 female daily from embryonic day 8 (E8) to E14.[9] This window corresponds to the period of gonadal sex determination in the male fetus.

-

Control Group: Administer the vehicle solution to a control group of gestating females following the same protocol.

Breeding for Transgenerational Analysis

A specific breeding scheme is required to assess transgenerational effects.

Protocol:

-

F1 Generation: Allow the F0 females to give birth. The offspring constitute the F1 generation.

-

F2 Generation: At sexual maturity (e.g., postnatal day 60), breed F1 males from the this compound lineage with F1 females from the same lineage to produce the F2 generation.[9] Repeat for the control lineage. Avoid sibling mating.[9]

-

F3 and F4 Generations: Continue this breeding scheme for subsequent generations (F2 x F2 to produce F3, and F3 x F3 to produce F4).[4]

-

Outcross: To confirm male germline transmission, an F2 this compound-lineage male can be bred with a wild-type (control) female to produce the F3 generation.[10]

Molecular Mechanisms

The transgenerational inheritance of this compound-induced disease phenotypes is driven by epigenetic alterations in the germline, particularly in sperm.

DNA Methylation

The primary epigenetic modification implicated is altered DNA methylation.[2] this compound exposure during gonadal development leads to differential DNA methylation regions (DMRs) in the sperm of subsequent generations. These DMRs are thought to alter the expression of genes involved in development and disease susceptibility.

Methodology: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is a widely used technique to identify genome-wide changes in DNA methylation.

Protocol:

-

Sperm DNA Isolation: Isolate sperm from the epididymis of adult males from the control and this compound lineages. Purify the DNA.

-

DNA Fragmentation: Shear the genomic DNA into small fragments (typically 200-800 bp) using sonication.[3]

-

Immunoprecipitation: Denature the DNA fragments and then incubate with an antibody specific for 5-methylcytosine (B146107) (5-mC).[3] This antibody will bind to the methylated DNA fragments.

-

Capture and Elution: Capture the antibody-DNA complexes using magnetic beads. Wash the beads to remove non-specific binding and then elute the methylated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched methylated DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions with differential methylation between the this compound and control groups.

Altered Signaling Pathways

Transcriptomic analysis of the prostate from F3 generation this compound-lineage rats has revealed alterations in the expression of genes involved in key signaling pathways, including the Wnt and Calcium signaling pathways. These pathways are crucial for normal development and cellular function, and their dysregulation is implicated in various diseases, including cancer.

Conclusion and Future Directions

The transgenerational epigenetic effects of this compound exposure highlight the profound and lasting impact of environmental factors on health across generations. The data strongly suggest that exposure to this fungicide during a critical developmental window can reprogram the germline epigenome, leading to an increased susceptibility to a range of adult-onset diseases. This research has significant implications for public health, risk assessment, and the development of novel therapeutic strategies that target epigenetic mechanisms.

Future research should focus on:

-

Identifying the complete repertoire of epigenetic modifications (including histone modifications) involved in this transgenerational inheritance.

-

Elucidating the precise molecular mechanisms by which altered DNA methylation and non-coding RNAs in sperm lead to specific disease phenotypes in somatic tissues of the offspring.

-

Investigating the potential for interventions to reverse or mitigate these transgenerational epigenetic changes.

-

Assessing the relevance of these findings to human populations exposed to this compound and other endocrine-disrupting chemicals.

This technical guide provides a comprehensive overview of the current understanding of the transgenerational epigenetic effects of this compound. The presented data and protocols should serve as a valuable resource for researchers and professionals in the fields of toxicology, epigenetics, and drug development.

References

- 1. Epigenetic Transgenerational Actions of this compound on the Development of Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Transgenerational Effects of the Endocrine Disruptor this compound on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Transgenerational effects of the endocrine disruptor this compound on the prostate transcriptome and adult onset disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

Vinclozolin's Role in Inducing Adult-Onset Disease: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vinclozolin, a dicarboximide fungicide, is a potent endocrine disruptor with a demonstrated capacity to induce adult-onset disease not only in directly exposed individuals but also in subsequent generations through a mechanism of epigenetic transgenerational inheritance. This phenomenon is initiated by exposure during a critical window of embryonic gonadal sex determination, leading to permanent alterations in the germline epigenome, specifically DNA methylation patterns. These epimutations are stably transmitted through the male germline to subsequent generations, resulting in an increased incidence of a diverse range of pathologies, including reproductive abnormalities, kidney disease, prostate disease, and tumorigenesis. This whitepaper provides an in-depth technical guide to the core mechanisms, experimental evidence, and methodologies central to understanding this compound's role in inducing adult-onset disease.

Mechanism of Action: Epigenetic Transgenerational Inheritance

The primary mechanism by which this compound induces adult-onset disease in subsequent, unexposed generations is through epigenetic transgenerational inheritance. This process bypasses the need for direct genetic mutations.[1][2]

Key Steps:

-

Exposure during Gonadal Sex Determination: A gestating F0 female is exposed to this compound during the embryonic period of gonadal sex determination (embryonic days 8-14 in rats).[3][4] This is a critical window when the germ cells of the F1 fetus are undergoing epigenetic programming.

-

Germline Epigenetic Alteration: this compound and its metabolites, acting as androgen receptor antagonists, disrupt the normal endocrine signaling required for this programming.[5][6] This leads to aberrant DNA methylation patterns in the primordial germ cells of the F1 fetus.[3]

-

Transmission of Epimutations: These altered DNA methylation patterns, or "epimutations," become permanently programmed in the male germline (sperm).[3][4] They are then transmitted to the F2 generation and subsequently to the F3 and F4 generations without any further this compound exposure.[1][2][7]

-

Induction of Adult-Onset Disease: The inherited epimutations lead to altered transcriptomes in the somatic cells of the developing offspring across generations.[4] This dysregulation of gene expression increases the susceptibility to and incidence of various adult-onset diseases.[1][2][5]

Caption: Workflow of this compound-Induced Epigenetic Transgenerational Inheritance.

Associated Adult-Onset Diseases and Quantitative Data

Transient ancestral exposure to this compound has been demonstrated to increase the incidence of a wide array of pathologies in subsequent generations of rats and mice. The F3 generation is typically the focus of transgenerational studies as it is the first generation with no direct exposure to the compound.[8]

Disease Incidence in F1-F4 Generation Rats

Studies in Sprague-Dawley rats have shown a high prevalence of various diseases in aging this compound-lineage males (F1-F4 generations combined) compared to controls.[3][9]

| Disease State | Control Lineage Incidence (%) | This compound Lineage Incidence (%) | Approximate Fold Increase |

| Tumors (All Types) | 0 | 17 | - |

| Prostate Disease | 22 | 51 | 2.3 |

| Kidney Disease | 11 | 38 | 3.5 |

| Testis Abnormalities | 11 | 27 | 2.5 |

| Immune Abnormalities | 0 | 29 | - |

| Animals with Any Disease | 22 | 85 | 3.9 |

Data summarized from Anway et al., Endocrinology, 2006.[3][9] n-values for males: F1 (control=6, this compound=9); F2 (control=5, this compound=6); F3 (control=4, this compound=16); F4 (control=13, this compound=10). P < 0.05 for all this compound-associated disease prevalences compared to controls.

Disease Incidence in F3 Generation CD-1 Mice

Similar transgenerational effects have been observed in outbred CD-1 mice, although inbred strains appear less susceptible.[8]

| Disease State | Control Lineage Incidence (%) | This compound Lineage Incidence (%) | Statistical Significance (p-value) |

| Testis Abnormalities | 10 | 35 | < 0.05 |

| Prostate Disease | 10 | 25 | < 0.05 |

| Kidney Disease (Male) | 0 | 20 | < 0.05 |

| Polycystic Ovarian Disease | 5 | 40 | < 0.05 |

| Animal with ≥1 Disease | 20 | 75 | < 0.05 |

| Animal with ≥2 Diseases | 5 | 34 | < 0.05 |

Data from Guerrero-Bosagna et al., Reproductive Toxicology, 2012.[8] Analysis performed on F3 generation CD-1 mice aged >1 year.

Implicated Molecular Pathways

The inherited epimutations in the sperm lead to dysregulated gene expression in somatic tissues, affecting key signaling pathways involved in development, homeostasis, and disease.

WNT and Calcium Signaling in Prostate Disease

In the F3 generation this compound-lineage rat prostate, transcriptome analysis revealed significant alterations in genes associated with the WNT and Calcium signaling pathways.[3][5] This dysregulation is linked to the observed increase in prostatitis, epithelial atrophy, and hyperplasia.[3][5]

Caption: this compound's transgenerational effect on prostate signaling pathways.

Oxidative Stress and Apoptosis in Kidney Disease

Studies on direct this compound exposure in mice, which can elucidate the mechanisms of F1 generation damage, show that the fungicide induces significant nephrotoxicity.[8] This is characterized by the induction of oxidative stress and apoptosis.[1][8] This involves the downregulation of the Nrf2 signaling pathway, which is a crucial regulator of antioxidant responses.[1][8]

Caption: Pathways of this compound-induced kidney damage via oxidative stress and apoptosis.

Experimental Protocols

This compound Transgenerational Animal Model

This protocol outlines the establishment of the rat model for studying epigenetic transgenerational inheritance.

Materials:

-

This compound (99% pure)

-

Vehicle (e.g., DMSO and sesame oil)

-

Timed-pregnant Sprague-Dawley rats (F0 generation)

Procedure:

-

Animal Housing: House animals under controlled conditions with standard chow and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Dosing Preparation: Prepare a stock solution of this compound in DMSO, then dilute with sesame oil to the final concentration for injection. The vehicle control consists of the DMSO/sesame oil mixture alone.

-

F0 Generation Exposure: Administer daily intraperitoneal (i.p.) injections of this compound (100 mg/kg/day) or vehicle to timed-pregnant F0 dams from embryonic day 8 (E8) to E14.[3][9] The day a sperm-positive vaginal smear is observed is considered E0.

-

Breeding Strategy:

-

Allow F0 dams to give birth. The offspring are the F1 generation.

-

At postnatal day 60-90, breed F1 this compound-lineage males with F1 this compound-lineage females from different litters to generate the F2 generation. Avoid any sibling or cousin breeding.[3]

-

Repeat this breeding strategy for each subsequent generation (F2 x F2 -> F3; F3 x F3 -> F4) to maintain the this compound lineage. Breed control animals in the same manner.

-

-

Tissue Collection and Analysis: Euthanize animals from F1-F4 generations at various ages (e.g., >6 months) for pathology analysis.[3][9] Collect tissues (prostate, kidney, testes, etc.) for histopathology and molecular analyses.

Sperm DNA Methylation Analysis (MeDIP-Seq)

This protocol provides a general workflow for identifying differential DNA methylation regions (DMRs) in sperm.

Procedure:

-

Sperm Collection and DNA Isolation: Collect sperm from the cauda epididymis of adult male rats (e.g., F3 generation). Isolate genomic DNA using standard protocols with proteinase K digestion and phenol-chloroform extraction.

-

DNA Fragmentation: Sonicate the genomic DNA to produce fragments in the range of 200-800 bp. Verify fragment size using agarose (B213101) gel electrophoresis.

-

Methylated DNA Immunoprecipitation (MeDIP):

-

Denature the sonicated DNA by heating to 95°C, followed by rapid cooling on ice.

-

Incubate the denatured DNA overnight at 4°C with a monoclonal antibody specific to 5-methylcytosine (B146107) (5-mC).

-

Capture the DNA-antibody complexes using magnetic beads (e.g., Protein A/G coated).

-

Wash the beads multiple times with an IP buffer to remove non-specifically bound, unmethylated DNA.

-

Elute the methylated DNA from the antibody-bead complex and purify.

-

-

Next-Generation Sequencing (NGS):

-

Prepare sequencing libraries from the MeDIP-enriched DNA and an input control (sonicated DNA that did not undergo IP).

-

Perform high-throughput sequencing.

-

-

Bioinformatic Analysis:

-

Align sequence reads to a reference genome.

-

Use bioinformatics tools to identify peaks of enriched methylation.

-

Compare peaks between this compound-lineage and control-lineage samples to identify statistically significant Differential DNA Methylation Regions (DMRs).

-

Histopathology of Kidney Tissue

This protocol describes the basic steps for histological examination of kidney tissue.

Procedure:

-

Tissue Fixation: Immediately fix freshly dissected kidney tissues in 10% neutral buffered formalin for at least 24 hours.

-

Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

-

Sectioning: Cut the paraffin blocks into thin sections (e.g., 5-7 µm) using a microtome.

-

Staining (Hematoxylin and Eosin - H&E):

-

Deparaffinize the tissue sections in xylene and rehydrate through a descending series of ethanol to water.

-

Stain with Hematoxylin solution to stain cell nuclei blue/purple.

-

Rinse and "blue" the nuclei in a weak alkaline solution.

-

Counterstain with Eosin solution to stain cytoplasm and extracellular matrix in varying shades of pink/red.

-

Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.

-

-

Mounting and Analysis: Mount a coverslip over the tissue section using a mounting medium. Examine the slides under a light microscope to assess for pathological changes such as tubular dilatation, necrosis, fibrosis, and glomerular abnormalities.

Conclusion and Future Directions

The body of evidence conclusively demonstrates that ancestral exposure to this compound is a potent inducer of adult-onset disease via epigenetic transgenerational inheritance. The underlying mechanism, involving the permanent reprogramming of the male germline epigenome, represents a paradigm shift in toxicology and disease etiology, highlighting that the origins of adult disease may be traced back to ancestral environmental exposures. For researchers and drug development professionals, this has profound implications. It underscores the need for novel diagnostic biomarkers, such as sperm epimutations, to assess disease susceptibility and for the development of therapeutic strategies that can target or reverse these epigenetic alterations. Future research should focus on further elucidating the specific gene regulatory networks dysregulated by these epimutations in various tissues and exploring the potential for epigenetic therapies to mitigate the transgenerational disease burden.

References

- 1. Chronic Exposure to this compound Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. skinner.wsu.edu [skinner.wsu.edu]

- 3. Transgenerational Effects of the Endocrine Disruptor this compound on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transgenerational effects of the endocrine disruptor this compound on the prostate transcriptome and adult onset disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hh-ra.org [hh-ra.org]

- 7. Epigenetic transgenerational actions of endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic Exposure to this compound Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocrine Disruptor this compound Induced Epigenetic Transgenerational Adult-Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Toxicity of Vinclozolin in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity studies of Vinclozolin, a dicarboximide fungicide, as observed in various rodent models. The document synthesizes key findings on its multi-organ toxicity, carcinogenic potential, and its role as an endocrine disruptor. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the primary molecular pathways implicated in its toxicological effects.

Executive Summary